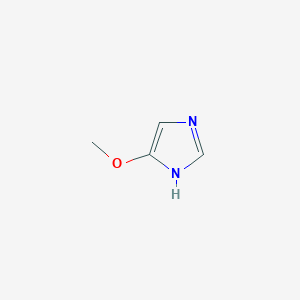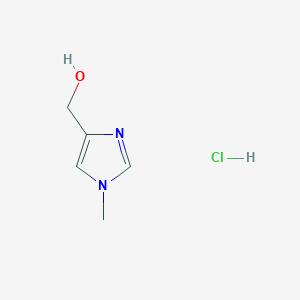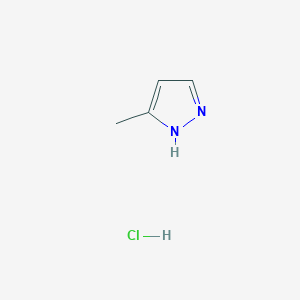
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
Descripción general
Descripción
“Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C19H21NO2 . It has a molecular weight of 295.38 . The compound is also known as “rac-methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate” and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups attached to different carbon atoms on the ring. The carboxylate group is attached to the nitrogen atom in the ring via a methyl group . Physical And Chemical Properties Analysis
“Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Development
Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate is often studied for its potential use in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers explore its efficacy, safety, and mechanism of action in treating different diseases .
Neuroscience Research
This compound is also significant in neuroscience research. It is used to study the effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These studies help in understanding the compound’s potential therapeutic effects on neurological disorders such as Parkinson’s disease and depression .
Chemical Synthesis
In the field of chemical synthesis, Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic chemistry, facilitating the creation of new compounds for various applications.
Analytical Chemistry
Analytical chemists use this compound as a standard or reference material in various analytical techniques. Its well-defined chemical properties allow for the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .
Toxicology Studies
Toxicologists study Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate to understand its toxicological profile. These studies assess its potential toxicity, exposure risks, and safe handling practices. The data generated is crucial for regulatory compliance and safety assessments in both industrial and laboratory settings .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a lead compound in the design of new drugs. Researchers modify its structure to enhance its pharmacological properties, aiming to develop more effective and safer therapeutic agents.
Sigma-Aldrich Sigma-Aldrich Benchchem
Mecanismo De Acción
Target of Action
The primary targets of Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to elucidate these effects .
Action Environment
Factors such as temperature, pH, and presence of other substances could potentially affect the compound’s action .
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOILEULVFQPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465567 | |
| Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438492-33-2 | |
| Record name | METHYL 1-BENZYL-4-PHENYLPYRROLIDINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)


![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)


![2-[(1-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3022692.png)